molecular formula C10H18OS B12565770 6-pentyltetrahydro-2H-thiopyran-2-one CAS No. 201991-54-0

6-pentyltetrahydro-2H-thiopyran-2-one

Cat. No.: B12565770
CAS No.: 201991-54-0
M. Wt: 186.32 g/mol
InChI Key: PXRUYLRRFJEVKM-UHFFFAOYSA-N
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Description

6-Pentyltetrahydro-2H-thiopyran-2-one is an organic compound with the molecular formula C10H18OS It is a sulfur-containing heterocyclic compound, which means it has a ring structure that includes sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-pentyltetrahydro-2H-thiopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pentyl-substituted precursor with a thiopyran ring-forming reagent. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities, ensuring consistency and purity. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Pentyltetrahydro-2H-thiopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

6-Pentyltetrahydro-2H-thiopyran-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying sulfur metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-pentyltetrahydro-2H-thiopyran-2-one involves its interaction with molecular targets, such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    6-Pentyltetrahydro-2H-pyran-2-one: Similar structure but contains an oxygen atom instead of sulfur.

    Tetrahydrothiopyran-2-one: Lacks the pentyl substituent.

    Thiopyran-2-one: Contains a double bond in the ring structure.

Uniqueness

6-Pentyltetrahydro-2H-thiopyran-2-one is unique due to its specific combination of a pentyl group and a sulfur-containing ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not be suitable for.

Properties

CAS No.

201991-54-0

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

6-pentylthian-2-one

InChI

InChI=1S/C10H18OS/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3

InChI Key

PXRUYLRRFJEVKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCC(=O)S1

Origin of Product

United States

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